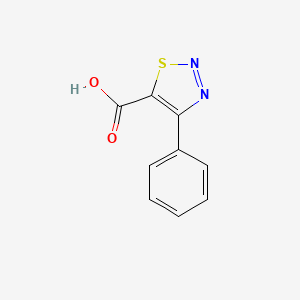

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid

Descripción

The exact mass of the compound 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

4-phenylthiadiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2S/c12-9(13)8-7(10-11-14-8)6-4-2-1-3-5-6/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZLGXDVESJWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SN=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371886 | |

| Record name | 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78875-63-5 | |

| Record name | 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 78875-63-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide on the Discovery and History of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives. The 1,2,3-thiadiazole scaffold is a significant heterocyclic motif in medicinal chemistry, exhibiting a wide range of pharmacological activities. This document details the historical context of its synthesis, outlines key experimental protocols, presents quantitative biological data, and visualizes potential mechanisms of action.

Discovery and History

Synthesis of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid

The primary route for synthesizing 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid is through a multi-step process starting from ethyl benzoylacetate, which is an adaptation of the Hurd-Mori synthesis.

Experimental Protocol: Synthesis of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid

Step 1: Synthesis of Ethyl 2-phenyl-2-(semicarbazono)acetate

-

Dissolve ethyl benzoylacetate (1 equivalent) in ethanol.

-

Add a solution of semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) in water.

-

Stir the mixture at room temperature for 2-4 hours.

-

The precipitated product, ethyl 2-phenyl-2-(semicarbazono)acetate, is collected by filtration, washed with cold water, and dried.

Step 2: Cyclization to Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate

-

Cool a flask containing thionyl chloride (5-10 equivalents) to 0-5 °C in an ice bath.

-

Under anhydrous conditions and with vigorous stirring, add the dried ethyl 2-phenyl-2-(semicarbazono)acetate from Step 1 in small portions, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate. The product can be purified by column chromatography.

Step 3: Hydrolysis to 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid

-

Dissolve the ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide.

-

Reflux the mixture for 2-4 hours.

-

After cooling, remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution with dilute hydrochloric acid to precipitate the product.

-

Collect the 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid by filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol/water.

Biological Activities and Applications

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives have been investigated for a range of biological activities, primarily as anticancer and antimicrobial agents.

Anticancer Activity

Derivatives of the 1,2,3-thiadiazole scaffold have demonstrated significant cytotoxic activity against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | Renal (RXF393) | 7.01 ± 0.39 | [2] |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | Colon (HT29) | 24.3 ± 1.29 | [2] |

| Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide | Melanoma (LOX IMVI) | 9.55 ± 0.51 | [2] |

| D-ring fused 1,2,3-thiadiazole DHEA derivative | Breast (T47D) | 0.042 - 0.058 | [3] |

| N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative (4c) | Neuroblastoma (SKNMC) | 10.8 ± 0.08 | [4] |

| N-Phenyl-2-p-tolylthiazole-4-carboxamide derivative (4d) | Hepatocarcinoma (Hep-G2) | 11.6 ± 0.12 | [4] |

| Pyridine-thiadiazole hybrid | Colon (HCT-116) | 2.03 - 37.56 | [5] |

| Pyridine-thiadiazole hybrid | Hepatocellular (Hep-G2) | 2.03 - 37.56 | [5] |

| Ciprofloxacin-thiadiazole hybrid | Breast (MCF-7) | 3.26 - 15.7 | [5] |

-

Cell Seeding: Seed human cancer cell lines (e.g., SKNMC, Hep-G2, MCF-7) in 96-well plates at a density of 8,000-10,000 viable cells per well.[4]

-

Incubation: Incubate the plates for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized thiadiazole derivatives (typically ranging from 0.1 to 25 µM) for 24-48 hours.[4]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Derivatives of 1,2,3-thiadiazole have also shown promise as antimicrobial agents against a variety of bacterial and fungal strains.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazone (Compound 15) | Staphylococcus aureus | 1.95 - 15.62 | [6] |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazone (Compound 15) | Gram-positive bacteria | 1.95 - 15.62 | [6] |

| Heteroaryl(aryl) thiazole derivative (Compound 3) | Various bacteria | 230 - 700 | [7] |

| 1,3,4-Thiadiazole derivatives | Micrococcus luteus | 3.91 - 31.25 | |

| 1,3,4-Thiadiazole derivatives | Bacillus subtilis | 15.63 - 62.5 | |

| 1,3,4-Thiadiazole derivatives | Staphylococcus aureus | 15.63 - 125 | |

| Oxazolidinone-thiadiazole hybrid (Compound 1) | Enterococcus faecalis | 32 - 64 | [8] |

| Oxazolidinone-thiadiazole hybrid (Compound 2) | Enterococcus faecium | 1 | [8] |

-

Microorganism Preparation: Prepare standardized inoculums of the test bacteria and fungi.

-

Compound Dilution: Prepare serial dilutions of the synthesized thiadiazole derivatives in a suitable broth medium in 96-well microtiter plates.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Mechanisms of Action in Cancer

The anticancer effects of thiadiazole derivatives are believed to be multifactorial, involving the inhibition of key enzymes and disruption of cellular processes essential for cancer cell survival and proliferation.

Carbonic Anhydrase Inhibition

Several thiadiazole derivatives have been identified as potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[9] These enzymes are involved in regulating pH in the tumor microenvironment, which is crucial for tumor growth and metastasis.

Akt Signaling Pathway Inhibition

Some thiadiazole-based anticancer agents have been shown to induce apoptosis and cell cycle arrest by suppressing the activity of the Akt (Protein Kinase B) signaling pathway. The Akt pathway is a central regulator of cell survival, proliferation, and metabolism, and its overactivation is common in many cancers.

Conclusion

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid and its analogs represent a versatile and promising scaffold in drug discovery. The foundational Hurd-Mori synthesis has enabled the creation of a diverse library of thiadiazole derivatives with significant anticancer and antimicrobial activities. Further research into the specific mechanisms of action and structure-activity relationships of these compounds is warranted to develop novel and effective therapeutic agents. The data and protocols presented in this guide are intended to support these ongoing research and development efforts.

References

- 1. Hurd–Mori 1,2,3-thiadiazole synthesis - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a derivative of the 1,2,3-thiadiazole core, this molecule serves as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. The presence of both a phenyl group and a carboxylic acid moiety provides opportunities for diverse chemical modifications, making it a valuable building block in drug discovery and development. This technical guide provides a comprehensive overview of the known physicochemical properties, synthesis, and potential biological relevance of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While experimental data for 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid is not extensively documented in publicly available literature, the following table summarizes its basic molecular attributes. Further experimental determination of properties such as melting point, boiling point, pKa, logP, and solubility is crucial for its advancement as a lead compound.

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₂S | [1][2] |

| Molecular Weight | 206.22 g/mol | [1][2] |

| Appearance | Crystalline solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| logP | Not available | |

| Solubility | Not available |

Synthesis of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid

The primary synthetic route to the 1,2,3-thiadiazole ring system is the Hurd-Mori reaction.[3][4] This reaction involves the cyclization of a hydrazone derivative with thionyl chloride. For 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid, a plausible and commonly employed synthetic strategy involves a two-step process: the formation of an ester intermediate via the Hurd-Mori reaction, followed by hydrolysis to yield the final carboxylic acid.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on the synthesis of related 4-substituted-1,2,3-thiadiazole-5-carboxylic acids and provides a likely pathway for the synthesis of the title compound.

Step 1: Synthesis of Ethyl 4-Phenyl-1,2,3-thiadiazole-5-carboxylate (Intermediate)

This step involves the reaction of the semicarbazone of ethyl benzoylacetate with thionyl chloride.

-

Materials:

-

Ethyl benzoylacetate

-

Semicarbazide hydrochloride

-

Sodium acetate

-

Ethanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Formation of the Semicarbazone: Dissolve ethyl benzoylacetate and semicarbazide hydrochloride in aqueous ethanol. Add a base, such as sodium acetate, to neutralize the hydrochloride and facilitate the condensation reaction. Stir the mixture at room temperature until the precipitation of the semicarbazone is complete. Filter the solid product, wash with cold water, and dry thoroughly.

-

Hurd-Mori Cyclization: In a fume hood, cautiously add the dried semicarbazone in small portions to an excess of stirred, cooled thionyl chloride. The reaction is exothermic and will evolve gases (SO₂ and HCl). After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up and Purification: Carefully quench the reaction by pouring the mixture onto crushed ice. Extract the aqueous mixture with an organic solvent such as dichloromethane. Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate can be purified by column chromatography on silica gel or by recrystallization.

-

Step 2: Hydrolysis to 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid

This step converts the ethyl ester intermediate to the final carboxylic acid.

-

Materials:

-

Ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate

-

Methanol or Ethanol

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

-

Procedure:

-

Saponification: Dissolve the ethyl 4-phenyl-1,2,3-thiadiazole-5-carboxylate in a mixture of methanol or ethanol and an aqueous solution of sodium hydroxide or lithium hydroxide. Heat the mixture to reflux and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Acidification and Isolation: After the reaction is complete, cool the mixture to room temperature and remove the alcohol under reduced pressure. Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 2-3 with dilute hydrochloric acid. The carboxylic acid should precipitate out of the solution.

-

Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 4-phenyl-1,2,3-thiadiazole-5-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Biological Activity and Potential Applications

The 1,2,3-thiadiazole scaffold is a known pharmacophore present in a variety of biologically active molecules.[4] Derivatives of this heterocyclic system have been reported to exhibit a broad spectrum of pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1] The carboxylic acid functional group at the 5-position provides a key handle for the synthesis of amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships and the optimization of biological activity.

While specific biological targets and mechanisms of action for 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid have not been extensively elucidated, related thiadiazole derivatives have shown promise in various therapeutic areas. For instance, a complex derivative of the isomeric 1,2,4-thiadiazole has been identified as a mechanism-based inhibitor of fatty acid amide hydrolase (FAAH), an enzyme involved in pain and inflammation pathways.[5] This suggests that the thiadiazole nucleus can interact with specific biological targets.

Further research is warranted to explore the biological activity profile of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives. High-throughput screening against various biological targets could unveil its potential as a lead compound for the development of new therapeutic agents.

Conclusion

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid represents a molecule of significant interest for further investigation in the realms of medicinal chemistry and materials science. While a complete physicochemical profile is yet to be established, its synthesis is achievable through well-established methodologies like the Hurd-Mori reaction. The inherent biological potential of the thiadiazole nucleus, coupled with the synthetic versatility of the carboxylic acid group, positions this compound as a promising starting point for the development of novel, biologically active agents. Further research to fully characterize its properties and explore its therapeutic potential is strongly encouraged.

References

- 1. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid [myskinrecipes.com]

- 3. jocpr.com [jocpr.com]

- 4. benchchem.com [benchchem.com]

- 5. 1,3,4‐Thiadiazole and its Derivatives: A Review on Recent Progress in Biological Activities [ouci.dntb.gov.ua]

Technical Guide to the Spectroscopic Profile of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound featuring a phenyl group and a carboxylic acid moiety attached to a 1,2,3-thiadiazole core. This structure is of interest in medicinal and materials chemistry. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and structural elucidation in various research and development settings. This guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside generalized experimental protocols for data acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid. These predictions are derived from spectral data of analogous compounds and known chemical shift/frequency ranges for the constituent functional groups.[1][2][3][4][5]

¹H NMR Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | > 12.0 | Singlet, Broad | The acidic proton is typically deshielded and may exchange with trace water in the solvent, leading to a broad signal. |

| Aromatic Protons (Phenyl) | 7.40 - 8.00 | Multiplet | Protons on the phenyl ring will appear as a complex multiplet. Protons ortho to the thiadiazole ring are expected to be further downfield. |

Solvent: DMSO-d₆

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Type | Expected Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid (-C OOH) | 160 - 165 | The carbonyl carbon of the carboxylic acid is significantly deshielded.[3] |

| Thiadiazole Ring (C4-Phenyl) | 155 - 165 | The carbon atom of the thiadiazole ring attached to the phenyl group. |

| Thiadiazole Ring (C5-COOH) | 140 - 150 | The carbon atom of the thiadiazole ring attached to the carboxylic acid group. |

| Aromatic Ipso-Carbon | 128 - 135 | The carbon atom of the phenyl ring directly attached to the thiadiazole ring. |

| Aromatic Carbons (ortho, meta, para) | 125 - 132 | Carbons of the phenyl ring. |

Solvent: DMSO-d₆

FT-IR Spectroscopy

Table 3: Predicted FT-IR Spectral Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity/Shape | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | This is a characteristic broad absorption due to hydrogen bonding of the carboxylic acid dimer.[6] |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of C-H bonds on the phenyl ring.[6] |

| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong | Carbonyl stretch of the conjugated carboxylic acid. |

| C=C & C=N Stretch (Aromatic/Thiadiazole) | 1400 - 1600 | Medium to Strong | Skeletal vibrations of the phenyl and thiadiazole rings.[7] |

| C-S Stretch | 700 - 800 | Weak to Medium | Characteristic stretching for the C-S bond within the thiadiazole ring. |

Sample Preparation: KBr Pellet

Mass Spectrometry

Table 4: Predicted Mass Spectrometry Data

| Ion Type | Expected m/z | Notes |

| Molecular Ion [M]⁺ | ~206.01 | Based on the molecular formula C₉H₆N₂O₂S. High-resolution mass spectrometry would provide a more precise mass. |

| [M - N₂]⁺ | ~178 | A common fragmentation pathway for 1,2,3-thiadiazoles is the loss of a neutral nitrogen molecule. |

| [M - COOH]⁺ | ~161 | Loss of the carboxylic acid radical. |

| [C₆H₅]⁺ | 77 | Phenyl cation fragment. |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of a solid organic compound like 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid are provided below.

NMR Spectroscopy

This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6 - 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrument Parameters (400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Spectral Width: 0 - 16 ppm.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

Relaxation Delay (d1): 1.0 - 5.0 seconds.

-

Acquisition Time: ~2-4 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Spectral Width: 0 - 220 ppm.

-

Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): 2.0 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

FT-IR Spectroscopy

This protocol describes the KBr pellet method for solid samples.

-

Sample Preparation (KBr Pellet):

-

Grind 1-2 mg of the dry sample with 100-200 mg of spectroscopic grade, dry Potassium Bromide (KBr) powder in an agate mortar.

-

Continue grinding until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000 - 400 cm⁻¹.

-

Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Identify and label the wavenumbers of significant absorption bands.

-

Mass Spectrometry (GC-MS with EI)

This protocol is for a volatile, thermally stable compound. Direct infusion ESI-MS would be an alternative, especially for less stable compounds.

-

Sample Preparation:

-

Prepare a stock solution of the sample at 1 mg/mL in a suitable volatile solvent (e.g., Dichloromethane, Ethyl Acetate).

-

Perform serial dilutions to a final concentration of approximately 1-10 µg/mL.

-

-

Instrument Parameters (GC-MS):

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL (splitless mode).

-

Carrier Gas: Helium at a flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature 50 °C for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40 - 500.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

-

-

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound.

-

Extract the mass spectrum for the identified peak.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

-

Workflow Visualizations

The following diagrams illustrate the generalized workflows for the acquisition of spectroscopic data.

Caption: Generalized workflow for NMR spectroscopic analysis.

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Caption: Generalized workflow for GC-MS analysis.

References

- 1. rsc.org [rsc.org]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. pubs.aip.org [pubs.aip.org]

Crystal Structure Analysis of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic Acid: A Methodological Whitepaper

Disclaimer: As of December 2025, a comprehensive crystal structure analysis of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid, including detailed crystallographic data and specific experimental protocols, is not publicly available in crystallographic databases or the scientific literature. This guide therefore provides a comprehensive overview of the established methodologies and experimental protocols that would be employed for the synthesis, crystallization, and subsequent single-crystal X-ray diffraction analysis of this compound, based on standard practices for small organic molecules and information available for analogous thiadiazole derivatives.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the processes involved in elucidating the three-dimensional atomic arrangement of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid.

Introduction

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and materials science. Its molecular structure, featuring a phenyl ring appended to a thiadiazole carboxylic acid moiety, suggests potential for various intermolecular interactions, which can influence its physicochemical properties and biological activity. Elucidating its precise three-dimensional structure through single-crystal X-ray diffraction is crucial for understanding its structure-property relationships, guiding rational drug design, and developing novel materials.

While specific data for the title compound is unavailable, this document outlines the generalized experimental workflow, from synthesis to structural refinement, that would be necessary to perform a complete crystal structure analysis.

Experimental Protocols

The determination of the crystal structure of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid would involve three primary stages: synthesis of the compound, growth of high-quality single crystals, and analysis by X-ray diffraction.

Synthesis of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic Acid

A plausible synthetic route for 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid is the Hurd-Mori synthesis, a well-established method for preparing 1,2,3-thiadiazoles.[1]

Reaction Scheme: The synthesis would likely proceed via the reaction of acetophenone with a source of sulfur and nitrogen, followed by cyclization and subsequent oxidation of a suitable precursor to the carboxylic acid. A common approach involves the reaction of an α-acylhydrazone with thionyl chloride.[1]

Generalized Protocol:

-

Formation of Hydrazone: Acetophenone is reacted with a hydrazine derivative (e.g., semicarbazide hydrochloride) in a suitable solvent like ethanol to form the corresponding hydrazone.

-

Cyclization: The purified hydrazone is then treated with thionyl chloride (SOCl₂) at low temperatures (0-10 °C).[1] This step facilitates the cyclization to form the 1,2,3-thiadiazole ring.

-

Hydrolysis/Oxidation: The resulting intermediate would then be subjected to hydrolysis or oxidation to yield the final carboxylic acid product.

-

Purification: The crude product is purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) to obtain the compound in high purity, which is essential for successful crystallization.

Single Crystal Growth

The growth of diffraction-quality single crystals is often the most challenging step in crystal structure analysis.[2] For a small organic molecule like 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid, several common crystallization techniques would be explored.[3][4]

Common Crystallization Methods:

-

Slow Evaporation: A saturated or near-saturated solution of the compound is prepared in a suitable solvent. The solution is filtered to remove any particulate matter and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.[4]

-

Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is highly soluble and placing this solution in a small, open vial. This vial is then placed inside a larger, sealed container that contains a second solvent (the "anti-solvent") in which the compound is poorly soluble but which is miscible with the first solvent. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystallization.[3]

-

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature. The solution is then allowed to cool slowly and undisturbed to room temperature or below. The decrease in solubility upon cooling can lead to the formation of single crystals.

The choice of solvent is critical and is typically determined empirically by screening a range of common organic solvents.

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis to determine their three-dimensional structure.[5]

Generalized Protocol:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) and quality (transparent, no visible cracks or defects) is selected under a microscope and mounted on a goniometer head.[2][6]

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[7] A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, the diffracted X-rays are recorded by a detector.[5]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to obtain an initial electron density map. An atomic model is built into this map and then refined against the experimental data using least-squares methods. This iterative process of model building and refinement continues until the calculated diffraction pattern from the model shows the best possible agreement with the observed diffraction pattern.[7][8][9]

Data Presentation

If the crystal structure of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid were determined, the resulting quantitative data would be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters.

| Parameter | Value |

| Empirical formula | C₉H₆N₂O₂S |

| Formula weight | 206.22 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | (e.g., Monoclinic) |

| Space group | (e.g., P2₁/c) |

| Unit cell dimensions | a = (value) Å, α = 90° |

| b = (value) Å, β = (value)° | |

| c = (value) Å, γ = 90° | |

| Volume | (value) ų |

| Z | (e.g., 4) |

| Density (calculated) | (value) Mg/m³ |

| Absorption coefficient | (value) mm⁻¹ |

| F(000) | (value) |

| Crystal size | (value) x (value) x (value) mm³ |

| Theta range for data collection | (value) to (value)° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | (value) |

| Independent reflections | (value) [R(int) = (value)] |

| Completeness to theta | (value)% |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | (value) / (value) / (value) |

| Goodness-of-fit on F² | (value) |

| Final R indices [I>2sigma(I)] | R₁ = (value), wR₂ = (value) |

| R indices (all data) | R₁ = (value), wR₂ = (value) |

| Largest diff. peak and hole | (value) and (value) e.Å⁻³ |

Table 2: Hypothetical Selected Bond Lengths (Å).

| Bond | Length (Å) |

| S(1)-N(1) | (value) |

| N(1)-N(2) | (value) |

| N(2)-C(1) | (value) |

| C(1)-S(1) | (value) |

| C(1)-C(2) | (value) |

| C(2)-C(3) | (value) |

| C(3)-O(1) | (value) |

| C(3)-O(2) | (value) |

| C(2)-C(4) | (value) |

Table 3: Hypothetical Selected Bond Angles (°).

| Angle | Angle (°) |

| N(1)-S(1)-C(1) | (value) |

| N(2)-N(1)-S(1) | (value) |

| C(1)-N(2)-N(1) | (value) |

| S(1)-C(1)-N(2) | (value) |

| S(1)-C(1)-C(2) | (value) |

| N(2)-C(1)-C(2) | (value) |

| C(1)-C(2)-C(3) | (value) |

| C(1)-C(2)-C(4) | (value) |

| C(3)-C(2)-C(4) | (value) |

| O(1)-C(3)-O(2) | (value) |

| O(1)-C(3)-C(2) | (value) |

| O(2)-C(3)-C(2) | (value) |

Visualizations

The following diagrams illustrate the molecular structure of the target compound and a generalized workflow for its crystal structure analysis.

Caption: Chemical structure of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid.

Caption: Generalized experimental workflow for crystal structure analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 4. How To [chem.rochester.edu]

- 5. creative-biostructure.com [creative-biostructure.com]

- 6. dl.asminternational.org [dl.asminternational.org]

- 7. fiveable.me [fiveable.me]

- 8. my.yetnet.ch [my.yetnet.ch]

- 9. ocw.mit.edu [ocw.mit.edu]

An In-depth Technical Guide on the Thermal Stability and Decomposition of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound of interest in medicinal chemistry and drug development due to the diverse biological activities associated with the 1,2,3-thiadiazole scaffold. Understanding the thermal stability and decomposition profile of such molecules is a critical aspect of the pre-formulation and drug development process. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide essential data on the material's behavior at elevated temperatures, its melting point, decomposition onset, and the nature of its thermal degradation. This technical guide summarizes the expected thermal properties of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid based on the known chemistry of its core structure and provides detailed experimental protocols for its characterization.

Theoretical Background: Thermal Decomposition of the 1,2,3-Thiadiazole Ring

The 1,2,3-thiadiazole ring is known to undergo thermal decomposition, typically at temperatures above 200 °C. The generally accepted mechanism involves the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process, to form a highly reactive and transient thiirene intermediate. This thiirene intermediate can then rearrange to a more stable thioketene. The thioketene is a reactive species that can undergo various subsequent reactions, including dimerization or reaction with other molecules present in the system.

The thermal stability of substituted 1,2,3-thiadiazoles can be influenced by the nature of the substituents on the ring. Both electron-donating and electron-withdrawing groups can affect the decomposition temperature and the subsequent reaction pathways of the intermediates. For 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid, the phenyl and carboxylic acid moieties are expected to influence its thermal behavior.

Figure 1: General thermal decomposition pathway of a 1,2,3-thiadiazole derivative.

Quantitative Thermal Analysis Data (Analogous Compounds)

Due to the absence of specific TGA and DSC data for 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid, this section presents data from a study on a series of 1-(4-substituted phenyl)-1H-1,2,3-triazol-4-yl-carboxylic acids and their corresponding 2-amino-1,3,4-thiadiazole derivatives.[1] These compounds, being substituted aryl heterocyclic carboxylic acids, provide a reasonable approximation of the expected thermal behavior.

Table 1: Thermogravimetric Analysis (TGA) Data for Analogous Heterocyclic Carboxylic Acids [1]

| Compound | Decomposition Step | Temperature Range (°C) | Weight Loss (%) |

| 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid | 1 | 200-350 | 65.5 |

| 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | 1 | 210-360 | 68.0 |

| 1-(4-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid | 1 | 220-370 | 70.2 |

| 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 1 | 230-380 | 75.8 |

| 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 1 | 225-375 | 72.3 |

Table 2: Differential Thermogravimetry (DTG) Data for Analogous Heterocyclic Carboxylic Acids [1]

| Compound | DTG Peak Temperature (°C) |

| 1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid | 280 |

| 1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid | 290 |

| 1-(4-hydroxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid | 300 |

| 1-(4-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 310 |

| 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid | 305 |

From this analogous data, it can be inferred that 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid would likely exhibit a single-step decomposition process starting above 200 °C, with the peak decomposition rate occurring around 300 °C. The presence of the phenyl and carboxylic acid groups will influence the exact temperatures and weight loss profile.

Experimental Protocols

The following are detailed methodologies for conducting TGA and DSC analyses on a compound such as 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid.

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the thermal stability and decomposition profile of the sample by measuring the change in mass as a function of temperature.

-

Apparatus: A calibrated thermogravimetric analyzer.

-

Procedure:

-

Tare an appropriate sample pan (e.g., alumina or platinum).

-

Accurately weigh 5-10 mg of the sample into the pan.

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset of decomposition, the temperature ranges of mass loss, and the percentage of residual mass.

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program. This allows for the determination of melting point, enthalpy of fusion, and other thermal transitions.

-

Apparatus: A calibrated differential scanning calorimeter.

-

Procedure:

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

-

Place an empty, sealed aluminum pan in the reference position of the DSC cell.

-

Place the sample pan in the sample position.

-

Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Heat the sample from ambient temperature to a temperature above its expected melting or decomposition point at a constant heating rate (e.g., 10 °C/min).

-

Record the differential heat flow as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. Determine the onset temperature, peak temperature, and enthalpy of these transitions.

-

References

Determining the Solubility of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for determining the solubility of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid in various organic solvents. Due to the limited availability of specific quantitative solubility data in public literature for this compound, this document focuses on establishing robust experimental protocols to generate reliable and reproducible data. Such data is critical for applications in drug development, formulation, and chemical synthesis.

Introduction

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry and materials science.[1][2] Understanding its solubility in different organic solvents is a fundamental prerequisite for its effective use. Solubility data informs process development, aids in the design of crystallization procedures, and is essential for formulating therapeutic agents. This guide outlines the standardized methodologies for quantifying the solubility of this specific compound.

Data Presentation

Quantitative solubility data for 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid should be systematically recorded. The following table provides a recommended format for presenting the experimentally determined solubility values. It is crucial to specify the temperature at which the solubility was measured, as it is a key factor influencing solubility.

Table 1: Solubility of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic Acid in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Analysis |

| e.g., Ethanol | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Acetone | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., Dichloromethane | e.g., 25 | Data to be determined | Data to be determined | e.g., UV-Vis |

| e.g., Toluene | e.g., 25 | Data to be determined | Data to be determined | e.g., Gravimetric |

| e.g., Ethyl Acetate | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

| e.g., Dimethyl Sulfoxide | e.g., 25 | Data to be determined | Data to be determined | e.g., HPLC |

Experimental Protocols

To ensure accuracy and reproducibility, a well-defined experimental protocol is essential. The equilibrium solubility method, often referred to as the shake-flask method, is a reliable technique for determining the solubility of a solid compound in a solvent.

Equilibrium Solubility Determination (Shake-Flask Method)

This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

-

4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid (solid)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Apparatus for solvent evaporation (e.g., rotary evaporator or vacuum oven)

-

Analytical instrumentation for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of solid 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Accurately dispense a known volume or mass of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solid to settle.

-

Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid in the filtered solution using a suitable analytical method.

Analytical Quantification Methods

The choice of analytical method will depend on the properties of the compound and the desired sensitivity.

-

Accurately weigh a clean, dry container.

-

Transfer a known volume of the filtered saturated solution to the container.

-

Carefully evaporate the solvent under reduced pressure or in a vacuum oven at a temperature that does not cause decomposition of the solute.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

The mass of the dissolved solute can be determined by the difference in weight.

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.

-

Method Development: Develop a suitable HPLC method for 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid, including the selection of a column, mobile phase, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Inject these standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Sample Analysis: Dilute the filtered saturated solution with the appropriate solvent to fall within the concentration range of the calibration curve. Inject the diluted sample into the HPLC system and determine the peak area.

-

Concentration Calculation: Use the calibration curve to calculate the concentration of the compound in the diluted sample, and then account for the dilution factor to determine the solubility.

If 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid has a distinct chromophore, UV-Vis spectroscopy can be a straightforward method for quantification.[3]

-

Wavelength of Maximum Absorbance (λmax): Determine the λmax of the compound in the specific solvent.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a Beer-Lambert law calibration curve.

-

Sample Analysis: Dilute the filtered saturated solution to ensure the absorbance reading is within the linear range of the calibration curve. Measure the absorbance of the diluted sample.

-

Concentration Calculation: Use the calibration curve and the dilution factor to determine the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of 4-Phenyl-1,2,3-thiadiazole-5-carboxylic acid.

Caption: Experimental workflow for solubility determination.

References

Quantum Chemical Calculations for 1,2,3-Thiadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-thiadiazole scaffold is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry and materials science. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, antifungal, and anticancer properties. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools to understand the structure-activity relationships (SAR) of these compounds. By providing insights into their electronic and geometric properties, these computational methods aid in the rational design of novel and more potent 1,2,3-thiadiazole-based therapeutic agents. This guide provides an in-depth overview of the application of quantum chemical calculations to 1,2,3-thiadiazole derivatives, covering theoretical principles, data interpretation, and practical experimental protocols.

Quantum Chemical Calculations: Methodologies and Key Parameters

Quantum chemical calculations provide a theoretical framework to investigate the molecular properties of 1,2,3-thiadiazole derivatives. Density Functional Theory (DFT) is a widely used method due to its balance of computational cost and accuracy. A common approach involves the use of the B3LYP hybrid functional with a 6-311G(d,p) or higher basis set.

Key parameters obtained from these calculations include:

-

Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of atoms, including bond lengths and angles.

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability.

-

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of molecular stability and reactivity. A smaller gap generally suggests higher reactivity.

-

Dipole Moment (µ): This parameter provides information about the overall polarity of the molecule, which can influence its solubility and interactions with biological targets.

-

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack.

Data Presentation: Calculated Properties of 1,2,3-Thiadiazole Derivatives

The following tables summarize representative quantitative data from quantum chemical calculations and spectroscopic analyses of 1,2,3-thiadiazole derivatives.

Table 1: Calculated Electronic Properties of Substituted 1,2,3-Thiadiazole Derivatives (DFT/B3LYP)

| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) |

| 4-Phenyl-1,2,3-thiadiazole | -6.89 | -1.98 | 4.91 | 2.54 |

| 5-Amino-4-cyano-1,2,3-thiadiazole | -7.21 | -2.87 | 4.34 | 5.67 |

| 4-Methyl-5-phenyl-1,2,3-thiadiazole | -6.75 | -1.89 | 4.86 | 2.68 |

Note: The data in this table is illustrative and compiled from various computational studies. The exact values can vary depending on the specific computational method and basis set used.

Table 2: Spectroscopic Data for Representative 1,2,3-Thiadiazole Derivatives

| Derivative | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |

| 4-Phenyl-1,2,3-thiadiazole | 8.85 (s, 1H, H-5), 7.95-7.45 (m, 5H, Ar-H) | 158.2 (C-5), 135.4 (C-4), 130.8, 129.2, 127.0 (Ar-C) | ~1540 (C=N), ~1250 (N-N), ~980 (S-N) | 162 [M]+ |

| 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid | 2.80 (s, 3H, CH3) | 162.5 (C=O), 155.1 (C-5), 145.3 (C-4), 12.8 (CH3) | ~3000 (O-H), ~1700 (C=O) | 158 [M]+ |

Note: Spectroscopic data is dependent on the solvent and specific instrumentation used.

Experimental Protocols

Synthesis of 1,2,3-Thiadiazole Derivatives

1. Hurd-Mori Synthesis of 4-Phenyl-1,2,3-thiadiazole

This is a classic and widely used method for the synthesis of 1,2,3-thiadiazoles.[1]

-

Step 1: Formation of Acetophenone Semicarbazone.

-

Dissolve acetophenone (1 equivalent) and semicarbazide hydrochloride (1.1 equivalents) in ethanol.

-

Add sodium acetate (1.5 equivalents) and reflux the mixture for 2-4 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the precipitated semicarbazone, wash with water, and dry.

-

-

Step 2: Cyclization to 4-Phenyl-1,2,3-thiadiazole.

-

Suspend the dried acetophenone semicarbazone (1 equivalent) in a suitable solvent like dichloromethane (DCM).

-

Cool the suspension to 0 °C in an ice bath.

-

Add thionyl chloride (2-3 equivalents) dropwise with stirring.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

This method offers a metal-free alternative to the Hurd-Mori reaction.[2]

-

To a solution of the corresponding N-tosylhydrazone (1 equivalent) in a solvent such as 1,2-dichloroethane (DCE), add elemental sulfur (2 equivalents) and tetrabutylammonium iodide (TBAI) (0.2 equivalents).

-

Stir the reaction mixture at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours).

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and purify directly by column chromatography on silica gel.

Characterization of 1,2,3-Thiadiazole Derivatives

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

-

1H NMR: Acquire a standard proton NMR spectrum. Typical chemical shifts for the H-5 proton of the 1,2,3-thiadiazole ring appear downfield.

-

13C NMR: Acquire a proton-decoupled carbon NMR spectrum. The chemical shifts of the C-4 and C-5 carbons of the thiadiazole ring are characteristic.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet or a thin film of the compound.

-

Data Acquisition: Record the IR spectrum typically in the range of 4000-400 cm-1.

-

Characteristic Peaks: Look for characteristic absorption bands corresponding to C=N, N-N, and S-N stretching vibrations within the thiadiazole ring, as well as peaks corresponding to the substituents.

3. Mass Spectrometry (MS)

-

Ionization: Use a suitable ionization technique such as Electron Impact (EI) or Electrospray Ionization (ESI).

-

Analysis: Determine the molecular weight of the compound from the molecular ion peak ([M]+). Analyze the fragmentation pattern to confirm the structure. A characteristic fragmentation for 1,2,3-thiadiazoles is the loss of a nitrogen molecule (N2).

Visualizations

Conclusion

Quantum chemical calculations offer invaluable insights into the molecular properties of 1,2,3-thiadiazole derivatives, facilitating a deeper understanding of their structure-activity relationships. This theoretical knowledge, combined with robust experimental synthesis and characterization protocols, provides a powerful platform for the rational design and development of novel 1,2,3-thiadiazole-based compounds with enhanced therapeutic potential. The integration of computational and experimental approaches is crucial for accelerating the discovery of new drug candidates in this important class of heterocyclic compounds.

References

A Technical Guide to the Biological Activity Screening of Novel Thiadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Thiadiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, serves as a privileged scaffold in medicinal chemistry. Its derivatives exhibit a wide spectrum of pharmacological activities, attributed to the ring's metabolic stability, aromaticity, and ability to act as a bioisostere for other key structures like pyrimidines.[1][2][3] The mesoionic character of the 1,3,4-thiadiazole isomer, in particular, allows these compounds to readily cross cellular membranes and interact with various biological targets, making them promising candidates for drug discovery.[1][2][4] This guide provides an in-depth overview of the core screening protocols used to evaluate the anticancer, antimicrobial, and anti-inflammatory potential of novel thiadiazole compounds.

Anticancer Activity Screening

Thiadiazole derivatives have demonstrated significant potential as anticancer agents by interfering with multiple signaling pathways crucial for cancer cell growth and survival.[5] Mechanisms of action include the inhibition of key enzymes like protein kinases (e.g., Abl kinase), disruption of tubulin polymerization, and modulation of pathways such as the PI3K/Akt/mTOR cascade.[1][4][5]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of representative thiadiazole compounds against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Thiadiazole Class | Cancer Cell Line | IC50 (µM) | Biological Target/Pathway | Reference |

| 2 | 1,3,4-Thiadiazole | K562 (Leukemia) | 7.4 | Abl protein kinase | [4] |

| 8a | 2,5-disubstituted 1,3,4-Thiadiazole | A549 (Lung) | 1.62 | PI3K/Akt/mTOR | [1] |

| 8a | 2,5-disubstituted 1,3,4-Thiadiazole | MCF-7 (Breast) | 2.38 | PI3K/Akt/mTOR | [1] |

| 22d | 2,5-disubstituted 1,3,4-Thiadiazole | MCF-7 (Breast) | 1.52 | Not specified | [1] |

| 4y | 1,3,4-Thiadiazole | A549 (Lung) | 34 | Not specified | [6] |

| 4y | 1,3,4-Thiadiazole | MCF-7 (Breast) | 84 | Aromatase | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[3][7]

Materials:

-

Thiadiazole compound stock solutions (dissolved in DMSO)

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Appropriate culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in sterile PBS)[8]

-

Solubilization solution (e.g., DMSO, or 16% SDS in 40% DMF)[7][9]

-

96-well flat-bottom plates

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest exponentially growing cells and adjust the cell suspension to a concentration of 5,000-10,000 cells per 100 µL of medium. Seed 100 µL of the cell suspension into each well of a 96-well plate.[10]

-

Adherence: Incubate the plate for 24 hours in a humidified incubator to allow cells to attach.[3]

-

Compound Treatment: Prepare serial dilutions of the thiadiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and an untreated control (medium only).[7]

-

Incubation: Incubate the plate for a specified period (e.g., 48-72 hours).[10]

-

MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for an additional 2-4 hours at 37°C.[7][10]

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[3][10]

-

Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value.[10]

Visualizations: Workflows and Signaling Pathways

Antimicrobial Activity Screening

Thiadiazole derivatives are well-documented for their broad-spectrum antimicrobial activity against various strains of bacteria and fungi.[12][13][14] Their mechanism often involves disrupting essential cellular processes in microorganisms.

Quantitative Data: Antimicrobial Activity

The Kirby-Bauer disk diffusion method is commonly used for preliminary screening, with the diameter of the zone of inhibition indicating the compound's potency.

| Compound Class | Microorganism | Zone of Inhibition (mm) | Standard Drug | Reference |

| 1,3,4-Thiadiazole Derivatives | Staphylococcus aureus | Varies | Chloroamphenicol | [12] |

| 1,3,4-Thiadiazole Derivatives | Escherichia coli | Varies | Chloroamphenicol | [12] |

| 1,3,4-Thiadiazole Derivatives | Aspergillus niger | Varies | Chloroamphenicol | [12] |

| Thiazolidinone-Thiadiazoles | Staphylococcus aureus | 13 - 24 | Ciprofloxacin | [14] |

| Thiazolidinone-Thiadiazoles | Pseudomonas aeruginosa | 12 - 22 | Ciprofloxacin | [14] |

Experimental Protocol: Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of bacteria to antimicrobial agents by measuring the zone of growth inhibition around a disk impregnated with the test compound.[4][5][15]

Materials:

-

Test bacterial strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile cotton swabs

-

Sterile saline or broth

-

0.5 McFarland turbidity standard

-

Sterile filter paper disks (6 mm diameter)

-

Thiadiazole compound solutions of known concentration

-

Standard antibiotic disks (positive control)

-

Solvent-loaded disks (negative control)

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation: Select 3-5 isolated colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[1]

-

Plate Inoculation: Dip a sterile cotton swab into the adjusted bacterial suspension, removing excess fluid by pressing it against the inside of the tube.[1] Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage, creating a bacterial lawn.[4]

-

Disk Application: Aseptically apply sterile paper disks impregnated with a known concentration of the thiadiazole compound onto the inoculated agar surface. Gently press each disk to ensure complete contact with the agar. Place disks sufficiently far apart (at least 24 mm) to prevent overlapping of inhibition zones.[4][5] Include positive and negative control disks.

-

Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[4]

-

Zone Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the disk diameter.[5]

-

Interpretation: The size of the inhibition zone is proportional to the susceptibility of the microorganism to the compound. Compare the results with standard antibiotics.

Visualization: Antimicrobial Screening Workflow

Anti-inflammatory Activity Screening

Certain thiadiazole derivatives have shown promise as anti-inflammatory agents, often through the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2), which are key mediators in the inflammatory pathway.[11][16]

Quantitative Data: In Vivo Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a standard for evaluating acute anti-inflammatory activity. Efficacy is measured as the percentage inhibition of edema.

| Compound ID | Dose (mg/kg) | Time Post-Carrageenan | % Edema Inhibition | Standard Drug | Reference |

| 5c | 50 | 4 h | 27.53% | Diclofenac (26.96%) | [11] |

| 5h | 50 | 4 h | 28.05% | Diclofenac (26.96%) | [11] |

| 5j | 50 | 4 h | 27.53% | Diclofenac (26.96%) | [11] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model induces an acute, localized inflammation by injecting carrageenan into a rat's paw. The swelling (edema) is measured over time to assess the efficacy of a potential anti-inflammatory drug.[2][17][18]

Materials:

-

Wistar rats (150-200 g)

-

Thiadiazole test compounds

-

Carrageenan solution (1% w/v in sterile saline)

-

Standard anti-inflammatory drug (e.g., Indomethacin, Diclofenac)

-

Vehicle (e.g., saline, carboxymethyl cellulose solution)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment. Fast animals overnight before the study but allow free access to water.

-

Grouping and Dosing: Divide the rats into groups (e.g., n=6 per group): Vehicle Control, Standard Drug, and Test Compound groups (at various doses). Administer the test compounds and the standard drug intraperitoneally or orally 30-60 minutes before inducing inflammation.[2][17]

-

Baseline Measurement: Before carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the baseline reading (V0).

-

Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[2]

-

Edema Measurement: Measure the paw volume (Vt) at regular intervals after the carrageenan injection (e.g., at 1, 2, 3, and 4 hours).[2][17]

-

Data Analysis:

-

Calculate the edema volume at each time point: Edema (mL) = Vt - V0.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

Visualization: In Vivo Anti-inflammatory Assay Workflow

Conclusion

The thiadiazole nucleus represents a highly versatile and promising scaffold for the development of new therapeutic agents. The screening protocols detailed in this guide—the MTT assay for cytotoxicity, the Kirby-Bauer method for antimicrobial activity, and the carrageenan-induced edema model for anti-inflammatory potential—constitute the foundational layer of preclinical evaluation. These robust and well-established assays provide the essential quantitative data needed to identify lead compounds, understand structure-activity relationships, and guide further investigation into the mechanisms of action that underpin the diverse biological activities of novel thiadiazole derivatives.

References

- 1. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hardydiagnostics.com [hardydiagnostics.com]

- 5. microbenotes.com [microbenotes.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 12. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol | ASM.org [asm.org]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. asm.org [asm.org]

- 16. bio-protocol.org [bio-protocol.org]

- 17. inotiv.com [inotiv.com]

- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

The Hurd-Mori Synthesis of 1,2,3-Thiadiazoles: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of a cornerstone reaction in heterocyclic chemistry, this guide details the Hurd-Mori synthesis of 1,2,3-thiadiazoles from hydrazones. It provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, quantitative data, and the relevance of this scaffold in modern drug discovery.

The 1,2,3-thiadiazole moiety is a significant pharmacophore, lending a diverse range of biological activities to molecules that contain it, including antimicrobial, antiviral, and anticancer properties.[1][2] The Hurd-Mori synthesis, first reported in 1955, remains a versatile and widely used method for the construction of this valuable heterocyclic ring system.[3] This technical guide is designed for researchers, scientists, and drug development professionals, offering a detailed examination of the Hurd-Mori synthesis and its applications.

The Core Reaction: Mechanism and Scope

The Hurd-Mori synthesis is fundamentally the reaction of a hydrazone possessing an α-methylene group with thionyl chloride (SOCl₂) to yield a 1,2,3-thiadiazole.[3] The most commonly employed substrates are N-acyl and N-tosylhydrazones.[3]

The proposed mechanism commences with the reaction of the hydrazone with thionyl chloride. Subsequent cyclization and elimination of water and other byproducts lead to the formation of the aromatic 1,2,3-thiadiazole ring.

A variety of substrates can be utilized in the Hurd-Mori synthesis, leading to a wide array of substituted 1,2,3-thiadiazoles. The reaction has been successfully applied to the synthesis of 4-aryl, 4-alkyl, and various fused-ring 1,2,3-thiadiazole derivatives.[4][5][6]

Quantitative Data Presentation

The yield of the Hurd-Mori synthesis is influenced by several factors, including the nature of the substrate, the reaction conditions, and the purity of the reagents. Below are tables summarizing quantitative data from various literature sources for the synthesis of different classes of 1,2,3-thiadiazoles.

Table 1: Synthesis of 4-Aryl-1,2,3-Thiadiazoles from N-Tosylhydrazones

| Starting N-Tosylhydrazone of | Key Reagents | Reaction Conditions | Yield (%) | Reference |

| Acetophenone | SOCl₂ | DCM, 0 °C to rt, 3-4 h | 83 | [7][8] |

| 4-Methylacetophenone | SOCl₂ | Dioxane, rt, 2 h | 85 | [4] |

| 4-Methoxyacetophenone | SOCl₂ | Dioxane, rt, 2 h | 82 | [4] |

| 4-Chloroacetophenone | SOCl₂ | Dioxane, rt, 2 h | 88 | [4] |

| 4-Nitroacetophenone | SOCl₂ | Dioxane, rt, 2 h | 75 | [4] |

| 2-Acetylthiophene | SOCl₂ | Dioxane, rt, 2 h | 80 | [4] |

Table 2: Synthesis of Pyrazolyl-1,2,3-Thiadiazoles from Semicarbazones

| Starting Pyrazolyl-phenylethanone Semicarbazone | Key Reagents | Reaction Conditions | Yield (%) | Reference |

| (1,3-Diphenyl-1H-pyrazol-4-yl)ethanone | SOCl₂ | Neat, rt, 1 h | 92 | [9] |

| [1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-4-yl]ethanone | SOCl₂ | Neat, rt, 1 h | 90 | [9] |

| [1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-4-yl]ethanone | SOCl₂ | Neat, rt, 1 h | 91 | [9] |

| [1-(4-Nitrophenyl)-3-phenyl-1H-pyrazol-4-yl]ethanone | SOCl₂ | Neat, rt, 1 h | 88 | [9] |

| Starting N-Tosylhydrazone of | Key Reagents | Reaction Conditions | Yield (%) | Reference |

| Acetophenone | S, TBAI, K₂S₂O₈ | DMAC, 100 °C, 2 h | 92 | [10] |

| 4-Methylacetophenone | S, TBAI, K₂S₂O₈ | DMAC, 100 °C, 2 h | 95 | [10] |